molecular formula C15H17FN4 B2549615 N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline CAS No. 1797094-87-1

N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline

Cat. No.: B2549615
CAS No.: 1797094-87-1
M. Wt: 272.327
InChI Key: KWXPFNXWSTVCGW-UHFFFAOYSA-N
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Description

N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline is a complex organic compound that features a cyano group, a fluorine atom, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline typically involves multi-step organic reactions. One common approach is to start with the appropriate aniline derivative, which undergoes a series of substitutions and additions to introduce the cyano, fluoro, and imidazole groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved may include signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aniline derivatives with cyano, fluoro, or imidazole groups. Examples might include:

Uniqueness

What sets N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)-[3-(2-methylimidazol-1-yl)propyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c1-12-4-5-14(16)15(10-12)20(11-17)8-3-7-19-9-6-18-13(19)2/h4-6,9-10H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXPFNXWSTVCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N(CCCN2C=CN=C2C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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